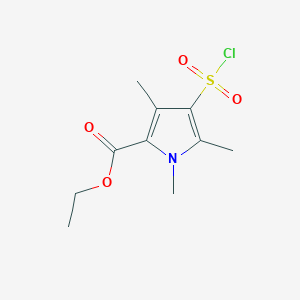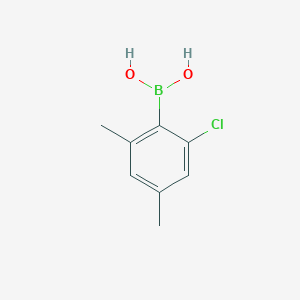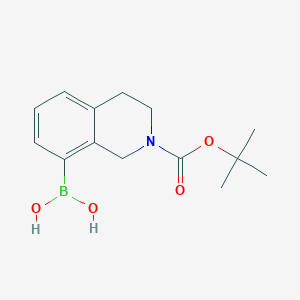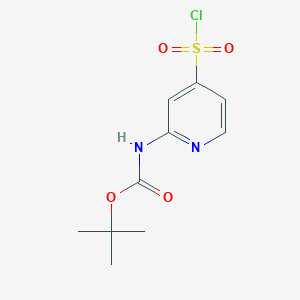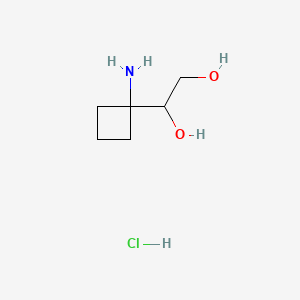
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an amino group, and a diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.
Formation of the Diol Moiety: The diol moiety can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
類似化合物との比較
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride can be compared with similar compounds such as:
Ethane-1,2-diol: A simple diol with similar hydroxyl groups but lacking the cyclobutyl and amino functionalities.
Cyclobutanol: A compound with a cyclobutyl ring and a hydroxyl group but lacking the amino and additional hydroxyl functionalities.
1-Aminocyclobutane-1-carboxylic acid: A compound with a cyclobutyl ring and an amino group but lacking the diol moiety.
The uniqueness of this compound lies in its combination of a cyclobutyl ring, an amino group, and a diol moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
1-(1-aminocyclobutyl)ethane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-6(2-1-3-6)5(9)4-8;/h5,8-9H,1-4,7H2;1H |
InChIキー |
GQLKZBJBRXNJGC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C(CO)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


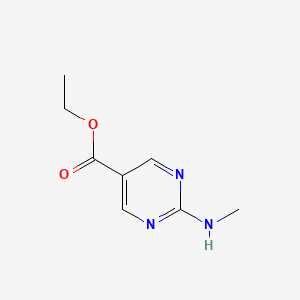
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)


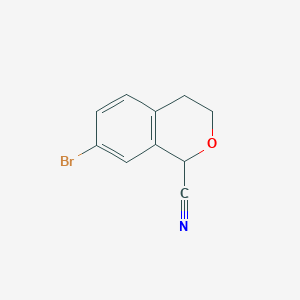
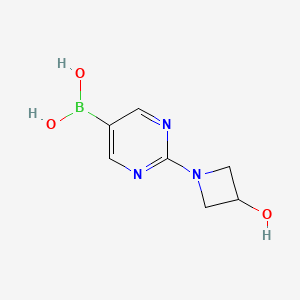
![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
